molecular formula C16H18F3NO3 B2547327 7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396854-71-9

7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2547327
CAS No.: 1396854-71-9
M. Wt: 329.319
InChI Key: WSOPKKRQDTYJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a spirocyclic framework containing oxygen and nitrogen atoms. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-(trifluoromethyl)benzoyl chloride with a suitable amine to form an intermediate amide. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity. The choice of reagents, solvents, and catalysts is crucial in minimizing waste and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-2-[4-(trifluoromethyl)benzoyl]-6,8-dioxa-2-azaspiro[3.5]nonane can be compared with other spirocyclic compounds containing trifluoromethyl groups, such as:
    • 7,7-dimethyl-2-[4-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane
    • 7,7-dimethyl-2-[4-(trifluoromethyl)benzyl]-6,8-dioxa-2-azaspiro[3.5]nonane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c1-14(2)22-9-15(10-23-14)7-20(8-15)13(21)11-3-5-12(6-4-11)16(17,18)19/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOPKKRQDTYJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.